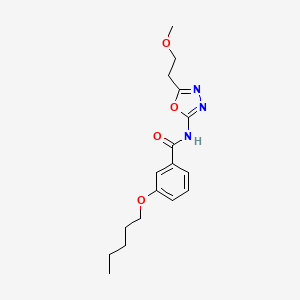

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, which is a common heterocyclic ring in medicinal chemistry due to its bioisosteric relationship with the amide group. The pentyloxy and 2-methoxyethyl groups could be introduced through etherification reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the 1,3,4-oxadiazole ring, and the pentyloxy and 2-methoxyethyl substituents. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The ether groups could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give it both polar and nonpolar characteristics. Its solubility would depend on the solvent used, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications

Anticancer Activity

1,3,4-Oxadiazole derivatives have been explored for their anticancer potential. Salahuddin et al. (2014) synthesized oxadiazole derivatives evaluated for in vitro anticancer activities, demonstrating significant activity against breast cancer cell lines. These findings highlight the potential of oxadiazole derivatives in cancer treatment research (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).

Antidiabetic Screening

In the context of antidiabetic research, J. Lalpara et al. (2021) reported on the synthesis and in vitro antidiabetic screening of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for their antidiabetic activity using the α-amylase inhibition assay, showcasing the utility of 1,3,4-oxadiazole derivatives in developing antidiabetic agents (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).

Nematocidal Activity

Dan Liu et al. (2022) investigated novel 1,2,4-oxadiazole derivatives for their nematocidal activities, identifying compounds with significant efficacy against Bursaphelenchus xylophilus, a pathogenic nematode. This research underscores the potential of oxadiazole derivatives in addressing agricultural and environmental challenges posed by nematodes (Dan Liu, Zhengxing Wang, Jingjing Zhou, & Xiuhai Gan, 2022).

Antimicrobial and Antioxidant Activities

Xue-Qiong Yang et al. (2015) described the isolation of new benzamide derivatives from endophytic Streptomyces, which exhibited antimicrobial and antioxidant activities. This discovery adds to the understanding of the diverse biological activities of benzamide and oxadiazole derivatives in microbial inhibition and oxidative stress reduction (Xue-Qiong Yang, Tianfeng Peng, Yabin Yang, Wei Li, J. Xiong, Li-Xing Zhao, & Z. Ding, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with various biological targets such as enzymes or receptors. The presence of the 1,3,4-oxadiazole ring and the ether groups could potentially enhance its lipophilicity, aiding in membrane permeability .

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its chemical and biological properties. This could include studying its reactivity, stability, and potential biological activity. Additionally, its potential applications in fields such as medicinal chemistry could be explored .

Properties

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-3-4-5-10-23-14-8-6-7-13(12-14)16(21)18-17-20-19-15(24-17)9-11-22-2/h6-8,12H,3-5,9-11H2,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYJTXYXHIRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2700327.png)

![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)

![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)

![Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate](/img/structure/B2700336.png)

![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)